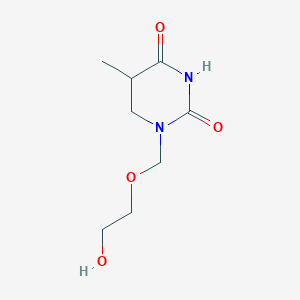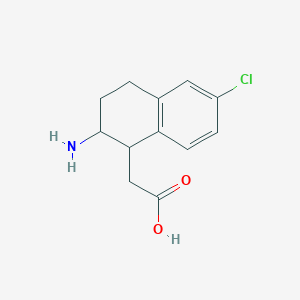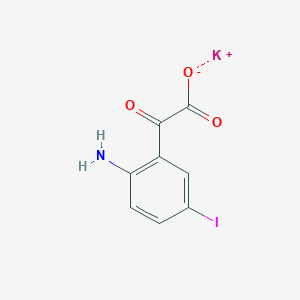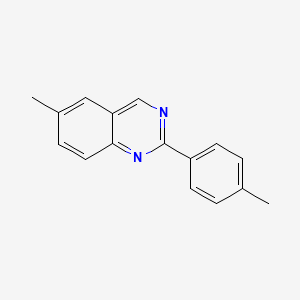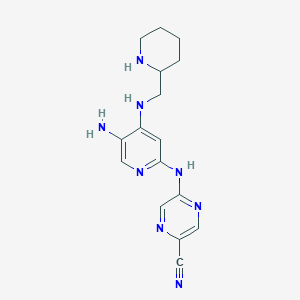
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazine ring and the subsequent functionalization to introduce the amino and piperidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to modify the compound’s electronic properties.
Substitution: This is commonly used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as a halogen or alkyl group .
Aplicaciones Científicas De Investigación
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, particularly enzymes involved in DNA repair.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of CHK1. CHK1 is a serine-threonine kinase that plays a crucial role in the cellular response to DNA damage. By inhibiting CHK1, the compound prevents the repair of DNA breaks, thereby enhancing the cytotoxic effects of DNA-damaging agents. This makes it a promising candidate for combination therapy in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: Another CHK1 inhibitor with a similar structure but different substituents, leading to variations in potency and selectivity.
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: A precursor in the synthesis of various CHK1 inhibitors.
Uniqueness
The uniqueness of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents, which confer high selectivity and potency for CHK1 inhibition. This makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H20N8 |
|---|---|
Peso molecular |
324.38 g/mol |
Nombre IUPAC |
5-[[5-amino-4-(piperidin-2-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c17-6-12-8-22-16(10-20-12)24-15-5-14(13(18)9-23-15)21-7-11-3-1-2-4-19-11/h5,8-11,19H,1-4,7,18H2,(H2,21,22,23,24) |
Clave InChI |
XXIQECANVNQMHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



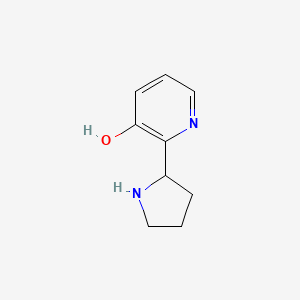

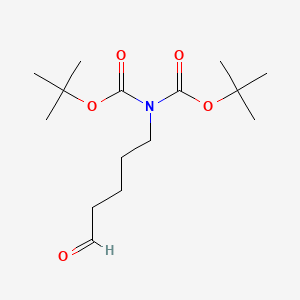

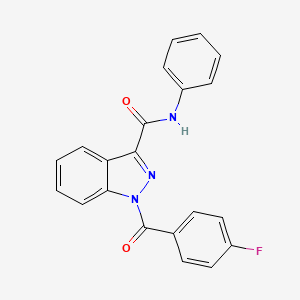
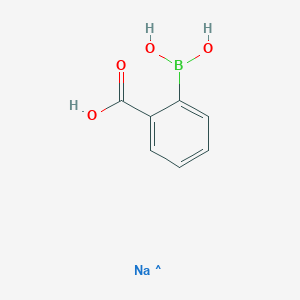
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)

